![molecular formula C8H12N2O2 B1483934 1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol CAS No. 2090912-05-1](/img/structure/B1483934.png)
1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
Overview
Description
The compound “1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The tetrahydrofuran-2-yl)methyl group attached to the pyrazole ring suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring with a tetrahydrofuran-2-yl)methyl group attached. Pyrazole rings are planar and aromatic, while tetrahydrofuran rings are non-planar and aliphatic .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in various chemical reactions typical for pyrazoles, such as substitutions, additions, or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Pyrazoles are generally stable and have moderate to high polarity .Scientific Research Applications
Organic Synthesis
1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol: is a versatile compound in organic synthesis. It can serve as a building block for the synthesis of various heterocyclic compounds. The tetrahydrofuran moiety is particularly useful for creating compounds with potential medicinal properties due to its resemblance to the sugar moiety in nucleosides .
Medicinal Chemistry
In medicinal chemistry, this compound’s structure is beneficial for creating furan derivatives, which are crucial in drug discovery. Furan derivatives have shown a wide range of biological activities and are part of several therapeutic agents . The pyrazole group, often found in drugs, can interact with various biological targets, enhancing the compound’s medicinal potential.
Catalysis
The compound can be used to probe new oxidative procedures in catalysis. For instance, it can be transformed into bis-acylated 1,4-diketones through oxidative processes, which are important intermediates in organic synthesis .
Pharmacokinetics
The compound’s structure could be modified to improve pharmacokinetic properties such as solubility and bioavailability in drug candidates. Its furan ring can enhance these characteristics, making it valuable in optimizing lead molecules .
Future Directions
properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-3-4-9-10(8)6-7-2-1-5-12-7/h3-4,7,9H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPITZIUKERKFAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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